molecular formula C15H15ClN4S2 B11082461 3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine

3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine

Cat. No.: B11082461
M. Wt: 350.9 g/mol
InChI Key: RMGTWJLIOQSYNK-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(3-METHYL-2-THIENYL)METHYL]AMINE: is a complex organic compound featuring a triazole ring, a chlorobenzyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(3-METHYL-2-THIENYL)METHYL]AMINE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming a sulfanyl linkage.

    Attachment of the Thienyl Group: The final step involves the reaction of the triazole intermediate with a thienylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(3-METHYL-2-THIENYL)METHYL]AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(3-METHYL-2-THIENYL)METHYL]AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-4-YL}-N-[(3-METHYL-2-THIENYL)METHYL]AMINE is unique due to its combination of a triazole ring, chlorobenzyl group, and thienyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H15ClN4S2

Molecular Weight

350.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15ClN4S2/c1-11-6-7-21-14(11)8-18-20-10-17-19-15(20)22-9-12-2-4-13(16)5-3-12/h2-7,10,18H,8-9H2,1H3

InChI Key

RMGTWJLIOQSYNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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